molecular formula C8H7BrF3N B1524622 3-Bromo-5-(trifluoromethyl)benzylamine CAS No. 691877-04-0

3-Bromo-5-(trifluoromethyl)benzylamine

Cat. No.: B1524622
CAS No.: 691877-04-0
M. Wt: 254.05 g/mol
InChI Key: DYFSALRUMZSKBU-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzylamine (CAS: 2155856-59-8 as its hydrochloride salt ) is a halogenated aromatic amine with the molecular formula C₈H₇BrF₃N (MW: 254.05 g/mol) . Its structure features a benzylamine backbone substituted with a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Key identifiers include:

  • SMILES: C1=C(C=C(C=C1C(F)(F)F)Br)CN
  • InChIKey: DYFSALRUMZSKBU-UHFFFAOYSA-N

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of -CF₃ and the reactivity of the bromine atom.

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSALRUMZSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691877-04-0
Record name 3-Bromo-5-(trifluoromethyl)benzylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzylamine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alkyl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-Bromo-5-(trifluoromethyl)benzylamine and its analogs, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -Br (3), -CF₃ (5) C₈H₇BrF₃N 254.05 Intermediate in drug synthesis; halogen reactivity for cross-coupling
2-(Trifluoromethyl)benzylamine -CF₃ (2) C₈H₈F₃N 175.15 Flash point: 69°C; used in custom synthesis
5-Chloro-2-(trifluoromethyl)benzylamine -Cl (5), -CF₃ (2) C₈H₇ClF₃N 227.6 Pharmaceutical intermediate; halogen substitution alters metabolic stability
2-Fluoro-5-(trifluoromethyl)benzylamine -F (2), -CF₃ (5) C₈H₇F₄N 203.15 Key intermediate in drug development; fluorine enhances bioavailability
3-Bromo-5-(trifluoromethoxy)benzoyl chloride -Br (3), -OCF₃ (5), -COCl C₈H₅BrClF₃O 306.48 Reactive acylating agent; used in polymer chemistry

Biological Activity

3-Bromo-5-(trifluoromethyl)benzylamine is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a trifluoromethyl group attached to the benzene ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₈H₈BrF₃N
  • Molecular Weight : Approximately 254.05 g/mol
  • Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which may influence its binding affinity to target biomolecules.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a reversible inhibitor for certain enzymes, modulating their activity through competitive binding.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for various physiological processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Anti-inflammatory Effects : Studies indicate that it may possess anti-inflammatory properties, contributing to pain relief in certain models.
  • Anticancer Potential : Preliminary data suggest that it could inhibit cancer cell proliferation through specific molecular pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are some notable findings:

StudyFindingsApplication
Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 0.78 µM.Antimicrobial drug development
Showed potential anti-inflammatory effects in mouse models of neuropathic pain, providing relief from mechanical hypersensitivity.Pain management therapies
Investigated as a lead compound in anticancer drug design, revealing inhibition of cancer cell lines at micromolar concentrations.Cancer treatment research

Applications in Research and Industry

This compound is utilized in various scientific fields:

  • Pharmaceutical Development : As a building block for synthesizing more complex biologically active compounds.
  • Organic Synthesis : Employed in chemical reactions to create derivatives with enhanced properties.
  • Agrochemicals : Investigated for potential use in developing new agricultural chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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